methyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Overview
Description
Methyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound with a unique structure that includes a chromene core, an amino group, and a methylsulfanyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Methyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino group and the chromene core play crucial roles in these interactions, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-amino-1-(dimethylamino)-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
Methyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the chromene core, along with the amino and methylsulfanyl phenyl groups, gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H23NO4S |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
methyl 2-amino-7,7-dimethyl-4-(4-methylsulfanylphenyl)-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H23NO4S/c1-20(2)9-13(22)16-14(10-20)25-18(21)17(19(23)24-3)15(16)11-5-7-12(26-4)8-6-11/h5-8,15H,9-10,21H2,1-4H3 |
InChI Key |
NKWNCSSLOCZENM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)SC)C(=O)C1)C |
Origin of Product |
United States |
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